molecular formula C20H16N4O3S3 B2453308 N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021264-06-1

N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2453308
CAS No.: 1021264-06-1
M. Wt: 456.55
InChI Key: FLGSHCWSXKGKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16N4O3S3 and its molecular weight is 456.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1021264-06-1

Molecular Formula

C20H16N4O3S3

Molecular Weight

456.55

IUPAC Name

N-(4-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H16N4O3S3/c1-27-14-9-7-12(8-10-14)21-15(25)11-29-19-22-17-16(18(26)23-19)30-20(28)24(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26)

InChI Key

FLGSHCWSXKGKLV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities based on available research.

1. Chemical Structure and Synthesis

Molecular Formula : C21H18N4O3S3
Molecular Weight : 470.58 g/mol
IUPAC Name : N-[(4-methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of the thiazolopyrimidine core and proceeds through the introduction of the 4-methoxybenzyl and acetamide groups. Various reagents such as thioamides and aldehydes are employed under controlled conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets like enzymes or receptors. These interactions can modulate various biochemical pathways, influencing processes such as cell signaling and metabolic regulation .

Antimicrobial Activity

Research indicates that compounds with a similar thiazolopyrimidine structure exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentrations (MICs) ranging from 2.3 to 39.8 μmol/ml for various derivatives .

Compound MIC (μmol/ml) MBC (μmol/ml) Activity
Ampicillin24.8 - 74.437.2 - 124.0Reference
Streptomycin4.3 - 17.28.6 - 51.6Reference
N-(4-methoxyphenyl)-...TBDTBDPotential

Anticancer Activity

Compounds featuring similar moieties have also been investigated for anticancer properties. For example, thiazolopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

4. Case Studies

In a study focusing on the biological evaluation of thiazolidinone derivatives, several compounds were synthesized and tested for their antimicrobial efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chemical structure significantly influenced biological activity .

Another investigation highlighted the synthesis of phenoxy-N-aroylacetamides which exhibited diverse biological activities including antimicrobial and anti-diabetic effects . These findings suggest that structural variations in compounds similar to N-(4-methoxyphenyl)-... can lead to enhanced biological efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.